molecular formula C19H19N3O4S B2469914 2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 443108-31-4

2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B2469914
CAS No.: 443108-31-4
M. Wt: 385.44
InChI Key: VMNODDBQWFIWMT-UHFFFAOYSA-N
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Description

2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C19H19N3O4S and its molecular weight is 385.44. The purity is usually 95%.
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Properties

IUPAC Name

1,1-dioxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c23-18(21-12-10-20(11-13-21)15-6-2-1-3-7-15)14-22-19(24)16-8-4-5-9-17(16)27(22,25)26/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNODDBQWFIWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to inhibitacetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby terminating the signal transmission at the neuromuscular junction.

Mode of Action

Compounds with similar structures have been found to inhibit ache. Inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can prolong and intensify the action of acetylcholine on the post-synaptic membrane, enhancing cholinergic transmission.

Biochemical Pathways

The compound likely affects the cholinergic pathway, given its potential role as an AChE inhibitor. By inhibiting AChE, the compound could prevent the breakdown of acetylcholine, leading to an increase in acetylcholine levels. This could enhance cholinergic transmission, affecting various physiological processes such as muscle contraction, heart rate, memory, and learning.

Result of Action

The molecular and cellular effects of the compound’s action would likely be related to its potential role as an AChE inhibitor. By increasing acetylcholine levels, the compound could enhance cholinergic transmission, potentially leading to improved cognitive function and memory.

Biological Activity

The compound 2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a derivative of benzo[d]isothiazole and piperazine, which has garnered attention in medicinal chemistry for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H21N3O3S\text{C}_{19}\text{H}_{21}\text{N}_{3}\text{O}_{3}\text{S}

Key Properties

PropertyValue
Molecular Weight357.45 g/mol
Boiling Point639.1 ± 65.0 °C
Density1.413 ± 0.06 g/cm³

Anticonvulsant Activity

Research has shown that compounds related to the piperazine structure exhibit anticonvulsant properties. A study synthesized various derivatives, including those similar to the target compound, and tested them in seizure models. The results indicated that several compounds demonstrated significant anticonvulsant activity in models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test .

Antibacterial Activity

Compounds within the benzo[d]isothiazole class have been evaluated for antibacterial properties. In one study, derivatives were screened against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results suggested that modifications to the benzo[d]isothiazole structure could enhance antibacterial efficacy, with some compounds showing inhibitory effects at concentrations as low as 0.052 mg/mL .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Studies on related benzoisothiazole derivatives have indicated cytotoxic effects against human leukemia cell lines and solid tumor-derived cell lines. The mechanism appears to involve inhibition of cell proliferation and induction of apoptosis .

The biological activity of this compound is hypothesized to involve interactions with various molecular targets:

  • Receptor Modulation: The compound may act on neurotransmitter receptors, influencing neuronal excitability and potentially reducing seizure activity.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • Anticonvulsant Screening: A series of piperazine derivatives were evaluated for their anticonvulsant properties using established animal models, demonstrating that modifications in the piperazine moiety significantly affected efficacy .
  • Antibacterial Testing: Derivatives of benzo[d]isothiazole were tested against multiple bacterial strains, revealing promising antibacterial activity linked to structural variations .
  • Cytotoxicity Assays: Research into the cytotoxic effects of similar compounds showed that certain derivatives could effectively inhibit cancer cell growth through apoptosis induction mechanisms .

Scientific Research Applications

Anticonvulsant Activity

One of the primary applications of this compound is in the development of anticonvulsant drugs. A study synthesized a series of derivatives based on the compound and evaluated their efficacy in various seizure models. The results indicated that several derivatives exhibited significant anticonvulsant activity, particularly in models such as maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests .

Key Findings:

  • Compounds Tested: Twenty-two new derivatives were synthesized.
  • Active Compounds: Notably, compounds with trifluoromethyl and chlorophenyl substitutions showed enhanced activity.
  • Neurotoxicity Assessment: Most compounds demonstrated low neurotoxicity in the rotarod test, indicating their potential for therapeutic use without significant side effects.

Antimicrobial Properties

Research has also indicated potential antimicrobial properties of derivatives of this compound. A related study synthesized 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo derivatives and assessed their antimicrobial efficacy against various bacterial strains .

Table 1: Antimicrobial Activity of Synthesized Compounds

Compound IDBacterial Strain TestedZone of Inhibition (mm)
1E. coli15
2S. aureus18
3P. aeruginosa12

Cancer Research

The compound's derivatives have also been investigated for anticancer properties. In vitro studies demonstrated that certain derivatives inhibited cancer cell proliferation, suggesting a potential role in cancer therapy .

Case Study:
In a study focusing on the synthesis of oxadiazole derivatives, it was found that these compounds exhibited significant cytotoxicity against human cancer cell lines, with some showing selectivity towards specific types of cancer cells .

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Its structural features allow for further functionalization and modification, making it a valuable building block in synthetic chemistry.

Synthetic Route Overview:

  • Formation of Intermediate Compounds: The initial reactions involve the introduction of functional groups onto the piperazine ring.
  • Cyclization Reactions: Subsequent steps often include cyclization to form fused ring systems, enhancing biological activity.

Industrial Applications

Due to its unique chemical structure, this compound may find applications in the pharmaceutical industry for developing new drugs targeting various neurological and infectious diseases.

Q & A

Basic: What are the common synthetic routes for this compound?

The compound is typically synthesized via coupling reactions between benzoisothiazolone derivatives and substituted piperazine intermediates. Key steps include:

  • Nucleophilic substitution : Reacting 1,2-benzisothiazol-3(2H)-one derivatives with α-halo ketones, followed by coupling with 4-phenylpiperazine under basic conditions (e.g., triethylamine) .
  • Characterization : X-ray crystallography confirms the stereochemistry and crystal packing, while NMR and IR spectroscopy validate functional groups .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Optimization involves:

  • Catalysts : Copper(I) iodide (CuI) enhances coupling efficiency in click chemistry-derived analogs .
  • Solvent and temperature : Using polar aprotic solvents (e.g., THF or dioxane) at 80–100°C improves reaction kinetics. Prolonged heating (8–10 hours) ensures completion .
  • Purification : Column chromatography with silica gel and gradient elution removes byproducts .

Basic: What spectroscopic techniques are used for structural characterization?

  • X-ray diffraction : Resolves crystal structure, bond lengths, and angles (e.g., C–S bond at ~1.65 Å in benzoisothiazolone core) .
  • NMR : 1^1H and 13^{13}C NMR identify proton environments (e.g., piperazine N–CH2_2 peaks at δ 2.5–3.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .

Advanced: How can researchers resolve ambiguities in stereochemical configuration?

  • Single-crystal X-ray analysis : Definitive for absolute configuration determination, as demonstrated in structurally similar benzoisothiazolone derivatives .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to explain packing anomalies .

Basic: What biological activities have been reported for this compound?

  • Antimicrobial activity : Benzoisothiazolone derivatives exhibit antibacterial and antifungal properties, likely via thiol group interactions in microbial enzymes .
  • Enzyme inhibition : Piperazine-containing analogs show potential as kinase or protease inhibitors due to their chelating capacity .

Advanced: How to design assays to evaluate its mechanism of action?

  • Binding assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for targets like bacterial dihydrofolate reductase .
  • Enzyme inhibition kinetics : Use Michaelis-Menten models with varying substrate concentrations to determine inhibition constants (KiK_i) .
  • Cellular uptake studies : Radiolabeling or fluorescent tagging tracks intracellular localization .

Advanced: How to address contradictions in bioactivity data across studies?

  • Purity validation : Ensure >95% purity via HPLC and elemental analysis to rule out impurities affecting results .
  • Assay standardization : Control variables like pH, temperature, and solvent (e.g., DMSO concentration) to minimize variability .
  • Replicate studies : Cross-validate in multiple cell lines or microbial strains to confirm target specificity .

Basic: What structural features influence its reactivity and bioactivity?

  • Piperazine moiety : Enhances solubility and enables hydrogen bonding with biological targets .
  • Benzoisothiazolone core : The 1,1-dioxide group increases electrophilicity, promoting interactions with nucleophilic residues in enzymes .
  • Substituent effects : Electron-withdrawing groups on the phenyl ring modulate redox potential and metabolic stability .

Advanced: How does this compound compare to structurally related analogs?

Compound Key Structural Differences Functional Impact
Benzothiazole derivatives Lacks piperazine substitutionReduced solubility and target affinity
4-Methylisothiazole Simpler heterocycleLower antitumor activity
Pyridothiadiazine analogs Fused pyridine ringEnhanced enzyme inhibition but higher toxicity

Advanced: What strategies mitigate compound degradation during experiments?

  • Storage : Use amber vials at –20°C under inert gas (N2_2) to prevent oxidation .
  • Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to aqueous solutions .
  • Real-time monitoring : LC-MS tracks degradation products over time .

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